REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:22][CH2:23][C:24]([O:26]C)=[O:25])([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])[C:4]=2[CH:3]=1.C1COCC1.CO.[OH-].[Na+]>O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])([CH2:22][CH2:23][C:24]([OH:26])=[O:25])[C:4]=2[CH:3]=1 |f:3.4|
|
Name
|
Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCC(=O)OC)CCC(=O)OC
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 20 mL portions diethyl ether three times
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted three times with 20 mL portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Mg2SO4
|
Type
|
FILTRATION
|
Details
|
The organic solution is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCC(=O)O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 948 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |